Ecamsule
Overview
Description
It is known for its strong photostability and ability to absorb UV radiation between 290 and 390 nm, with peak absorption at 345 nm . Ecamsule is commonly found in sunscreens and other skincare products to protect the skin from harmful UV rays.
Mechanism of Action
Target of Action
Ecamsule, also known as Mexoryl SX, is an organic compound that is added to many sunscreens to filter out UVA rays . It is a benzylidene camphor derivative, many of which are known for their excellent photostability . The primary target of this compound is the harmful ultraviolet (UV) radiation from the sun, specifically the UVA rays .
Mode of Action
When exposed to UV radiation, this compound undergoes a process called reversible photoisomerization followed by photoexcitation . The absorbed UV radiation is then released as thermal energy, without penetrating the skin, thereby protecting the skin from UV exposure . This compound protects against UV wavelengths in the 290–400 nanometer range, with peak protection at 345 nm .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the absorption and release of UV radiation. By absorbing the UV radiation and releasing it as thermal energy, this compound prevents the UV radiation from causing damage to the skin cells . This process reduces the formation of UV-induced pyrimidine dimers, which are a type of DNA damage that can lead to mutations and skin cancer .
Pharmacokinetics
This compound is applied topically to the skin, where it acts locally to absorb UV radiation . As a topical agent, its absorption, distribution, metabolism, and excretion (ADME) properties are primarily related to its interaction with the skin and its stability in the environment.
Result of Action
The primary result of this compound’s action is the protection of the skin from harmful UV radiation. By absorbing UV radiation and preventing it from penetrating the skin, this compound reduces the risk of sunburn, premature skin aging, and skin cancer . In studies done in mice, it has been shown to reduce the formation of UV-induced pyrimidine dimers and delay the onset of skin cancer .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as the intensity of UV radiation and the temperature. This compound is known for its photostability, meaning it maintains its effectiveness even when exposed to light . Nonetheless, like all sunscreens, this compound should be reapplied regularly, especially after swimming or sweating, to ensure continued protection .
Biochemical Analysis
Biochemical Properties
Ecamsule plays a crucial role in biochemical reactions, particularly in the absorption of UV radiation. When exposed to UV, this compound undergoes reversible photoisomerization followed by photoexcitation . The absorbed UV is then released as thermal energy, without penetrating the skin . This process protects the skin from UV exposure.
Cellular Effects
This compound’s primary cellular effect is to protect cells from the harmful effects of UV radiation. By absorbing UV rays and releasing them as thermal energy, this compound prevents these rays from penetrating the skin and causing cellular damage . This can influence cell function by reducing the risk of UV-induced damage, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves protection against UV wavelengths in the 290–400 nanometer range, with peak protection at 345 nm . This compound is photostable and does not degrade significantly when exposed to light . In studies done in mice, it has been shown to reduce the formation of UV-induced pyrimidine dimers and delay the onset of skin cancer .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its photostability. Unlike some other sunscreen ingredients, this compound does not degrade significantly when exposed to light . This means that it can provide long-term protection against UV radiation, making it a valuable ingredient in sunscreens.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, the safety and efficacy of this compound have been extensively studied in humans. Research done by L’Oreal on human subjects revealed that the systemically absorbed dose of this compound is less than 0.1% and under realistic exposure conditions, the human systemic exposure to this UVA filter is negligible and poses no risk to human health .
Metabolic Pathways
Given that it is a topical preparation and is not meant to be absorbed, it is likely that its metabolic pathways are minimal .
Transport and Distribution
As a topical preparation, this compound is primarily distributed on the surface of the skin. It is not meant to be absorbed or transported within cells or tissues .
Subcellular Localization
Given that this compound is not absorbed into the skin, it does not have a subcellular localization. Its primary function is to absorb UV radiation at the skin’s surface, preventing it from penetrating the skin and causing cellular damage .
Preparation Methods
Ecamsule is synthesized through a series of chemical reactions involving camphor and terephthalaldehyde. The synthetic route typically involves the following steps:
Condensation Reaction: Camphor is reacted with terephthalaldehyde in the presence of a base to form the intermediate compound.
Industrial production methods for this compound involve optimizing these reactions to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Ecamsule undergoes several types of chemical reactions, including:
Photoisomerization: When exposed to UV light, this compound undergoes reversible photoisomerization, where the absorbed UV energy is released as thermal energy.
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of various oxidation products.
Substitution: The sulfonic acid groups in this compound can participate in substitution reactions with other chemical reagents.
Common reagents and conditions used in these reactions include sulfuric acid for sulfonation, oxidizing agents for oxidation reactions, and UV light for photoisomerization. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ecamsule has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Ecamsule is unique among UVA absorbers due to its strong photostability and broad absorption range. Similar compounds include:
Avobenzone: Another UVA absorber with a similar absorption range but lower photostability.
Bemotrizinol: A broad-spectrum UV absorber with high photostability, often used in combination with this compound for enhanced protection.
Oxybenzone: A UVB absorber that provides additional protection when used with this compound.
This compound stands out for its ability to maintain its efficacy under prolonged UV exposure, making it a preferred choice in sunscreen formulations.
Properties
Ecamsule protects against UV wavelengths in the 290–400 nanometer range, with peak protection at 345 nm. Ecamsule is photostable and it does not degrade significantly when exposed to light. In studies done in mice it reduces the formation of UV induced pyrimidine dimers and delays the onset of skin cancer. In vitro, ecamsule has been shown to effectively protect against the harmful effects of UV. | |
CAS No. |
92761-26-7 |
Molecular Formula |
C28H34O8S2 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
[(3E)-3-[[4-[(E)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C28H34O8S2/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36)/b19-13+,20-14+ |
InChI Key |
HEAHZSUCFKFERC-IWGRKNQJSA-N |
Isomeric SMILES |
CC1(C2(C(=O)/C(=C/C3=CC=C(C=C3)/C=C\4/C(=O)C5(C(C4CC5)(C)C)CS(=O)(=O)O)/C1CC2)CS(=O)(=O)O)C |
SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C |
Color/Form |
Solid |
melting_point |
255 °C (decomposes) |
92761-26-7 | |
Pictograms |
Corrosive |
shelf_life |
Stable under recommended storage conditions. |
solubility |
In water, 0.1507 mg/L at 25 °C (est) |
Synonyms |
3,3'-(1,4-phenylenedimethylidyne)bis(7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulfonic acid) Ecamsule Mexoryl SX terephthalylidene dicamphor sulfonic acid |
vapor_pressure |
6.28X10-23 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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